molecular formula C16H17ClN4O2S B2711763 Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941947-38-2

Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2711763
CAS No.: 941947-38-2
M. Wt: 364.85
InChI Key: WEDNGAQWNFNYNP-UHFFFAOYSA-N
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Description

“Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves a series of steps, including the design and characterization of the compounds using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole-pyrimidine core. This core is often modified with various substituents to enhance the biological activity of the compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve multicomponent reactions . For example, one method involves the reaction of a chalcone with guanidine hydrochloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques, including mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has delved into the synthesis of heteroaromatic compounds, emphasizing triazolopyrimidines due to their potential applications in drug development and material sciences. For example, the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines has been achieved through reactions involving active methylene nitriles and azido-substituted thiophenes, highlighting the synthetic utility of heteroaromatic azido compounds. This methodological approach offers a pathway to structurally diverse triazolopyrimidines, contributing to the exploration of their biological and physical properties (Westerlund, 1980).

Tuberculostatic Activity

The structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic activity, indicating a significant interest in developing antituberculosis agents. This research underscores the importance of triazolopyrimidines in medicinal chemistry, particularly in the search for new treatments for tuberculosis (Titova et al., 2019).

Antimicrobial and Anticancer Potential

Investigations into the biological activities of triazolopyrimidine derivatives have led to the identification of compounds with promising antimicrobial and anticancer properties. The synthesis and testing of these compounds contribute to the development of new therapeutic agents, demonstrating the potential of triazolopyrimidines in addressing health-related challenges (Abu‐Hashem et al., 2020).

Crystal Structure Analysis

The crystal structures of triazolopyrimidine derivatives have been analyzed to understand their molecular interactions and stability. This research provides insights into the structural characteristics of triazolopyrimidines, which are essential for their application in drug design and material science (Boechat et al., 2014).

Mechanism of Action

The mechanism of action of these compounds is thought to involve the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties in in-vitro models .

Future Directions

The future directions for research on these compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. Additionally, the development of more efficient synthesis methods and the investigation of other potential biological activities could also be areas of future research .

Properties

IUPAC Name

methyl 7-(2-chlorophenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-4-11-12(14(22)23-2)13(9-7-5-6-8-10(9)17)21-15(18-11)19-16(20-21)24-3/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDNGAQWNFNYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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